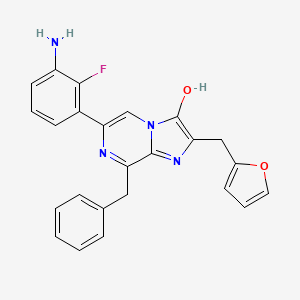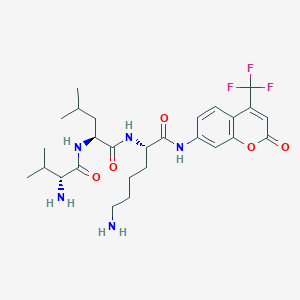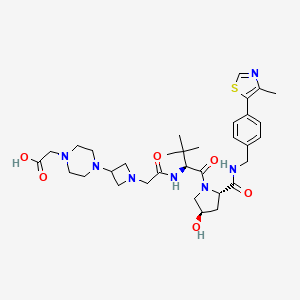
Hexapeptide-33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexapeptide-33 is a biologically active peptide composed of six amino acids: arginine, leucine, lysine, phenylalanine, serine, and tyrosine . It is known for its ability to stimulate blood vessel formation and is widely used in anti-aging products due to its skin whitening, wrinkle-smoothing, and wound-repair properties . This compound targets G-Protein-Coupled-Receptors (GPCR) that are distributed throughout human body cells .
Métodos De Preparación
Hexapeptide-33 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The alpha-amino protecting group is removed, and the next amino acid is coupled using condensing agents such as DIC/HOBt . This process is repeated until the desired peptide sequence is obtained. Industrial production methods may involve micro-flow technology to control reaction time and temperature precisely, ensuring high yields and scalability .
Análisis De Reacciones Químicas
Hexapeptide-33 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylalanine and tyrosine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur at the disulfide bonds if present, leading to the formation of reduced peptides.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modified peptides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Aplicaciones Científicas De Investigación
Hexapeptide-33 has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification, providing insights into peptide chemistry and structure-activity relationships.
Mecanismo De Acción
Hexapeptide-33 exerts its effects by targeting G-Protein-Coupled-Receptors (GPCR) in human body cells . These receptors play a crucial role in cellular signaling and regulation. By binding to GPCRs, this compound stimulates cellular processes such as collagen synthesis, cell migration, and melanin inhibition . This leads to improved skin health, including enhanced wound healing, reduced wrinkles, and skin whitening .
Comparación Con Compuestos Similares
Hexapeptide-33 can be compared with other similar peptides used in cosmetics and skin care:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties.
Palmitoyl Hexapeptide-12: Stimulates collagen and elastin production, improving skin firmness and elasticity. This compound is unique due to its specific targeting of GPCRs and its triple beneficial effects of whitening, wrinkle-smoothing, and wound-repair.
Propiedades
Fórmula molecular |
C39H60N10O9 |
|---|---|
Peso molecular |
813.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H60N10O9/c1-23(2)19-30(36(55)46-29(12-8-18-44-39(42)43)35(54)49-32(38(57)58)21-25-13-15-26(51)16-14-25)48-34(53)28(11-6-7-17-40)45-37(56)31(47-33(52)27(41)22-50)20-24-9-4-3-5-10-24/h3-5,9-10,13-16,23,27-32,50-51H,6-8,11-12,17-22,40-41H2,1-2H3,(H,45,56)(H,46,55)(H,47,52)(H,48,53)(H,49,54)(H,57,58)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
KMHVZJAZIOYFIB-JNRWAQIZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)


![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)





